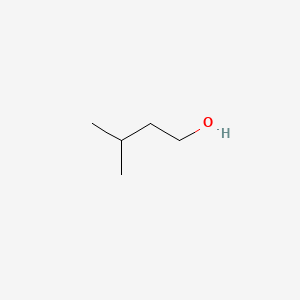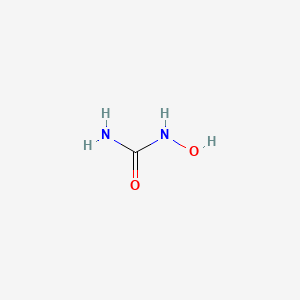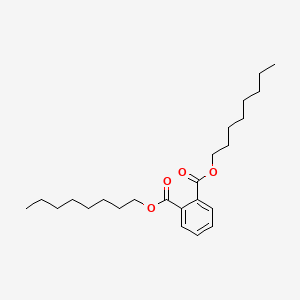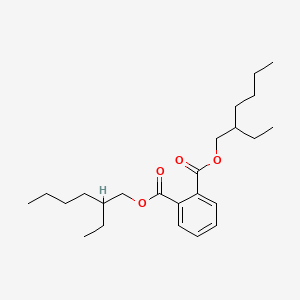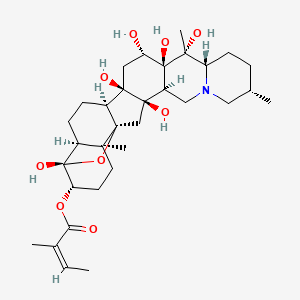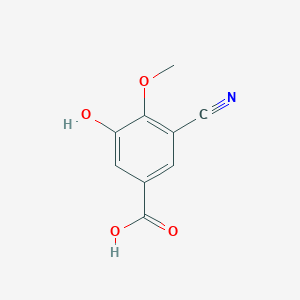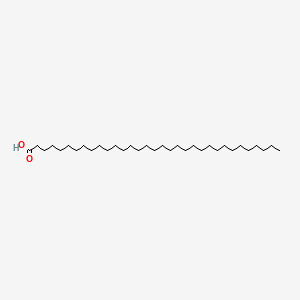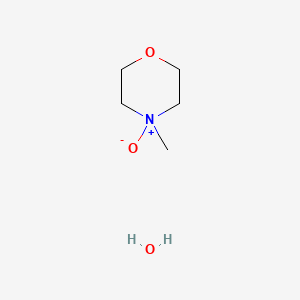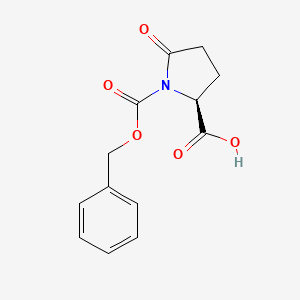![molecular formula C11H14O3 B3430227 2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane CAS No. 80910-00-5](/img/structure/B3430227.png)
2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane
Descripción general
Descripción
2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a methoxyphenyl group via a methoxymethyl linkage
Mecanismo De Acción
Target of Action
Similar compounds such as 2-propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester and 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester have been studied. These compounds might share some similarities in their targets due to the presence of methoxyphenyl groups.
Mode of Action
It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially be a part of the interaction mechanism of this compound with its targets.
Result of Action
For instance, 2-Methoxyphenyl isocyanate has been used as a chemoselective multitasking reagent for protection/deprotection of amino groups .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the reactivity and stability of 2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane. For example, Microcystins (MCs) can be oxidized by ozone to produce MMPB at ambient temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzyl alcohol and epichlorohydrin.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane can undergo various types of chemical reactions, including:
Nucleophilic Ring Opening: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Substitution: The methoxy group can be substituted under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common nucleophiles include amines, thiols, and alcohols. Typical conditions involve mild heating and the use of a solvent such as ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Substitution reactions may require catalysts or specific reagents like Lewis acids.
Major Products
Nucleophilic Ring Opening: Produces β-substituted alcohols.
Oxidation: Yields diols or other oxidized products.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Pharmaceuticals: Investigated for its potential use in drug development due to its reactive oxirane ring.
Biological Studies: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(4-Methoxyphenyl)methoxy]methyl}oxirane: Similar structure but with the methoxy group in the para position.
2-{[(3-Hydroxyphenyl)methoxy]methyl}oxirane: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane is unique due to the specific positioning of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the physical and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
2-[(3-methoxyphenyl)methoxymethyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-12-10-4-2-3-9(5-10)6-13-7-11-8-14-11/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMPTTXLKBKWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262626 | |
| Record name | 2-[[(3-Methoxyphenyl)methoxy]methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80910-00-5 | |
| Record name | 2-[[(3-Methoxyphenyl)methoxy]methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80910-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(3-Methoxyphenyl)methoxy]methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


